L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine
Description
Chemical Identity and Nomenclature
This compound is a linear hexapeptide comprising alternating residues of L-threonine (Thr) and L-alanine (Ala) in the sequence Thr-Ala-Thr-Ala-Ala-Ala. Its systematic IUPAC name is (2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2S)-2-aminopropanamido]propanamido]propanamido]-3-hydroxybutanamido]propanamido]-3-hydroxybutanamido]propanamido]-3-hydroxybutanoic acid.
The peptide’s molecular formula is C₂₁H₃₈N₆O₁₀ , derived from three threonine (C₄H₉NO₃) and three alanine (C₃H₇NO₂) residues, with five water molecules eliminated during peptide bond formation. Its exact molecular weight is approximately 534.57 Da (Table 1).
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₈N₆O₁₀ |
| Molecular Weight | 534.57 Da |
| Amino Acid Sequence | Thr-Ala-Thr-Ala-Ala-Ala |
| CAS Registry Number | Synthetic; not yet assigned |
Structural Characteristics and Sequence Analysis
The hexapeptide’s primary structure features a Thr-Ala repeat, with threonine contributing hydroxyl groups at its β-carbon and alanine providing a compact methyl side chain. This arrangement influences secondary structure propensity:
- Hydrogen Bonding : Threonine’s hydroxyl groups may participate in intrachain hydrogen bonds, potentially stabilizing β-turn or polyproline II helix conformations.
- Steric Effects : Alanine’s small side chain reduces steric hindrance, favoring extended conformations or flexibility in aqueous environments.
- Chirality : All residues adopt the L-configuration, ensuring uniformity in peptide backbone geometry.
Properties
CAS No. |
664326-38-9 |
|---|---|
Molecular Formula |
C20H36N6O9 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H36N6O9/c1-7(16(30)25-10(4)20(34)35)22-15(29)8(2)24-19(33)14(12(6)28)26-17(31)9(3)23-18(32)13(21)11(5)27/h7-14,27-28H,21H2,1-6H3,(H,22,29)(H,23,32)(H,24,33)(H,25,30)(H,26,31)(H,34,35)/t7-,8-,9-,10-,11+,12+,13-,14-/m0/s1 |
InChI Key |
GSFPPNRCTQINPO-OPEDVLRTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using water and enzymes or acids.
Oxidation: Oxidizing specific amino acid residues, such as threonine, to form new functional groups.
Reduction: Reducing disulfide bonds (if present) to thiol groups.
Substitution: Replacing specific amino acid residues with other amino acids or functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives or other functional groups under specific conditions.
Major Products Formed
Hydrolysis: Individual amino acids (threonine and alanine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Mechanism of Action
The mechanism of action of L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological processes by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine with structurally related peptides from the literature:
Key Observations:
Sequence Length and Residue Composition: The target hexapeptide (6 residues) is shorter than peptides like the octapeptide in or the 14-residue peptide in , which may influence membrane permeability and synthetic yield. Inclusion of nonpolar residues (e.g., leucine in ) increases hydrophobicity, while polar residues (e.g., serine in , asparagine in ) enhance solubility.
Stereochemical Configuration :
- Unlike the D-alanine-containing peptide in , the target compound’s all-L configuration makes it more susceptible to enzymatic degradation but aligns with natural peptide conformations for receptor binding .
Functional Implications :
- Threonine-rich sequences (e.g., Thr-Thr-Thr in ) may facilitate glycosylation or metal ion binding, whereas the Thr-Ala alternation in the target peptide balances structural rigidity and flexibility .
- Peptides with aromatic residues (e.g., tryptophan in ) exhibit UV absorbance properties useful for analytical detection, a feature absent in the target compound .
Biological Activity
L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine is a peptide composed of six amino acids: threonine and alanine. This compound exhibits various biological activities, which are essential for understanding its potential applications in pharmacology and biochemistry.
1. Structure and Properties
Peptides like this compound are formed by amino acid sequences linked through peptide bonds. The specific arrangement of amino acids contributes to the peptide's unique properties, influencing its biological functions.
| Amino Acid | Position |
|---|---|
| L-Threonine | 1 |
| L-Alanine | 2 |
| L-Threonine | 3 |
| L-Alanine | 4 |
| L-Alanine | 5 |
| L-Alanine | 6 |
The hydrophilicity and hydrophobicity of the amino acids in the sequence can affect the peptide's interaction with biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
2.1 Antimicrobial Properties
Research indicates that peptides similar to this compound may possess antimicrobial properties. These peptides can act against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
2.2 Hormonal Activity
Certain peptides exhibit hormonal activities, potentially influencing metabolic processes and signaling pathways within cells. The specific sequence of amino acids in this compound may allow it to interact with hormone receptors or modulate hormonal responses.
2.3 Immunomodulatory Effects
Peptides have been shown to play roles in modulating immune responses. For instance, studies suggest that specific dipeptides can enhance survival rates in animal models subjected to stress or disease, indicating a role in immune system regulation .
3.1 Clinical Application in Veterinary Medicine
A study investigated the effects of dipeptide supplementation (L-Alanyl-L-Glutamine) on dogs with parvoviral enteritis. The findings revealed that dipeptide supplementation improved clinical scores related to appetite and overall health more rapidly than placebo treatments, suggesting a beneficial role for similar peptides in veterinary medicine .
3.2 In Vitro Studies on Immune Response
In vitro studies have demonstrated that certain peptides can regulate the release of inflammatory cytokines such as TNF-α during oxidative stress conditions. This indicates potential therapeutic applications for peptides like this compound in managing inflammatory diseases .
The mechanisms by which peptides exert their biological effects often involve interactions with specific receptors or enzymes. For instance:
- Binding to Receptors: Peptides may bind to cell surface receptors, triggering intracellular signaling cascades.
- Enzyme Modulation: Some peptides can act as substrates or inhibitors for enzymes involved in metabolic pathways, affecting cellular functions.
5. Conclusion
This compound exhibits significant biological activity with potential applications across various fields, including pharmacology and veterinary medicine. Its antimicrobial properties, hormonal activity, and immunomodulatory effects highlight its versatility as a therapeutic agent.
Further research is necessary to fully elucidate its mechanisms of action and explore its potential applications in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
